molecular formula C5H11OTl B14441491 2-Butanol, 2-methyl-, thallium(1+) salt CAS No. 75222-21-8

2-Butanol, 2-methyl-, thallium(1+) salt

Cat. No.: B14441491
CAS No.: 75222-21-8
M. Wt: 291.52 g/mol
InChI Key: XKVXJYYZALRVPU-UHFFFAOYSA-N
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Description

2-Butanol, 2-methyl-, thallium(1+) salt is an organothallium compound It consists of a thallium ion (Tl^+) bonded to 2-methyl-2-butanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 2-methyl-, thallium(1+) salt typically involves the reaction of 2-methyl-2-butanol with a thallium(I) salt, such as thallium(I) acetate or thallium(I) nitrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thallium(I) ion. The general reaction can be represented as:

2-methyl-2-butanol+Tl(I) salt2-Butanol, 2-methyl-, thallium(1+) salt\text{2-methyl-2-butanol} + \text{Tl(I) salt} \rightarrow \text{this compound} 2-methyl-2-butanol+Tl(I) salt→2-Butanol, 2-methyl-, thallium(1+) salt

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 2-methyl-, thallium(1+) salt can undergo various chemical reactions, including:

    Oxidation: The thallium(I) ion can be oxidized to thallium(III) under certain conditions.

    Reduction: The compound can be reduced back to its constituent alcohol and thallium metal.

    Substitution: The thallium ion can be replaced by other metal ions or functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly employed.

    Substitution: Various nucleophiles can be used to replace the thallium ion, depending on the desired product.

Major Products Formed

    Oxidation: Thallium(III) compounds and oxidized organic products.

    Reduction: 2-methyl-2-butanol and thallium metal.

    Substitution: New organometallic compounds or functionalized organic molecules.

Scientific Research Applications

2-Butanol, 2-methyl-, thallium(1+) salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential use in radiopharmaceuticals and diagnostic imaging.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Butanol, 2-methyl-, thallium(1+) salt involves the interaction of the thallium ion with various molecular targets. Thallium ions can form strong bonds with sulfur and nitrogen-containing ligands, making them useful in coordination chemistry. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butanol, 2-methyl-, sodium salt
  • 2-Butanol, 2-methyl-, potassium salt
  • 2-Butanol, 2-methyl-, lithium salt

Uniqueness

2-Butanol, 2-methyl-, thallium(1+) salt is unique due to the presence of the thallium ion, which imparts distinct chemical properties compared to its sodium, potassium, and lithium counterparts. Thallium’s ability to form stable complexes and its reactivity in various chemical reactions make this compound particularly valuable in specialized applications.

Properties

CAS No.

75222-21-8

Molecular Formula

C5H11OTl

Molecular Weight

291.52 g/mol

IUPAC Name

2-methylbutan-2-olate;thallium(1+)

InChI

InChI=1S/C5H11O.Tl/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1

InChI Key

XKVXJYYZALRVPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)[O-].[Tl+]

Origin of Product

United States

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